molecular formula C12H16O B3054158 3-methylbut-3-enoxymethylbenzene CAS No. 58558-53-5

3-methylbut-3-enoxymethylbenzene

Cat. No.: B3054158
CAS No.: 58558-53-5
M. Wt: 176.25 g/mol
InChI Key: BBQJVCVEWSBWBN-UHFFFAOYSA-N
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Description

3-Methylbut-3-enoxymethylbenzene (IUPAC name: (((3-methylbut-3-en-1-yl)oxy)methyl)benzene) is an organooxygen compound featuring a benzene ring substituted with a methylbutenyloxymethyl group. This compound serves as a precursor in organic synthesis, particularly in hydrochlorination reactions to generate halogenated derivatives like ((3-chloro-3-methylbutoxy)methyl)benzene . Its structure combines aromatic stability with an unsaturated alkenyl ether moiety, enabling reactivity at both the alkene and ether functionalities. Evidence from synthetic protocols indicates its utility in decarbonylative transfer hydrochlorination, yielding chloroalkanes with moderate to high efficiency (e.g., 72% yield under B(C₆F₅)₃ catalysis) .

Properties

IUPAC Name

3-methylbut-3-enoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQJVCVEWSBWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454972
Record name (3-methyl-but-3-enyloxymethyl)-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58558-53-5
Record name (3-methyl-but-3-enyloxymethyl)-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbut-3-enoxymethylbenzene typically involves the reaction of benzyl alcohol with 3-methyl-3-buten-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl group and the 3-methylbut-3-enyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methylbut-3-enoxymethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methylbut-3-enoxymethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methylbut-3-enoxymethylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. This leads to the formation of substituted benzene derivatives, which can further interact with biological targets or undergo additional chemical transformations .

Comparison with Similar Compounds

Key Observations :

  • Reactivity and Yield: The hydrochlorination of 3-methylbut-3-enoxymethylbenzene (72% yield ) is less efficient compared to analogous alkenes like (3-methylbut-3-en-1-yl)benzene (93–94% yield ). This disparity suggests steric or electronic effects from the oxymethyl group hinder reaction progress.
  • Functional Group Impact : Chlorinated derivatives (e.g., ((3-chloro-3-methylbutoxy)methyl)benzene) retain aromaticity but exhibit increased polarity due to the chloroalkoxy group, influencing solubility and downstream applications . In contrast, the benzamide derivative (C₂₀H₂₆N₂O₃ ) introduces hydrogen-bonding capabilities via hydroxyl and amide groups, diverging entirely in biological or pharmaceutical contexts.

Physicochemical Properties

  • Polarity: The oxymethyl group in 3-methylbut-3-enoxymethylbenzene increases polarity compared to non-oxygenated analogues like (3-methylbut-3-en-1-yl)benzene. This is evident in its purification requirements (Et₂O/n-pentane eluent vs. simpler alkanes).
  • Thermal Stability: Unsaturated ethers like 3-methylbut-3-enoxymethylbenzene are prone to thermal decomposition, whereas chloro derivatives (e.g., ((3-chloro-3-methylbutoxy)methyl)benzene) exhibit enhanced stability .

Research Implications and Limitations

While 3-methylbut-3-enoxymethylbenzene demonstrates versatility in halogenation chemistry, its lower reaction efficiency compared to non-oxygenated analogues highlights the need for optimized catalytic systems. Further studies could explore alternative catalysts (e.g., transition-metal complexes) or solvent effects to improve yields.

Note: Data gaps exist in thermodynamic parameters (e.g., melting/boiling points) and spectroscopic profiles, underscoring opportunities for future characterization studies.

Biological Activity

3-Methylbut-3-enoxymethylbenzene, also known by its chemical identifier 58558-53-5, is a compound that has garnered attention in various fields, particularly in organic chemistry and medicinal research. This article delves into its biological activity, synthesis, and potential applications based on recent studies and data.

3-Methylbut-3-enoxymethylbenzene features a benzene ring substituted with a 3-methylbut-3-enoxymethyl group. Its structure allows for diverse chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These properties make it a valuable precursor in the synthesis of more complex organic molecules.

Synthesis

The synthesis of 3-methylbut-3-enoxymethylbenzene typically involves the reaction of benzyl alcohol with 3-methyl-3-buten-1-ol in the presence of an acid catalyst, forming an ether linkage. This process can be scaled for industrial production using continuous flow reactors to optimize yield and minimize environmental impact.

The biological activity of 3-methylbut-3-enoxymethylbenzene is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. This characteristic allows it to interact with various biological targets, potentially leading to therapeutic effects. The compound has been investigated for its interactions with biomolecules, suggesting possible implications in drug development .

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have indicated that compounds similar to 3-methylbut-3-enoxymethylbenzene may exhibit anticancer properties. For instance, research has shown that benzene derivatives can influence the growth of certain cancer cell lines by disrupting cellular processes .
  • Toxicological Studies : Toxicological assessments have revealed that exposure to benzene derivatives can lead to adverse health effects, including skin irritation and potential carcinogenicity. Understanding these effects is crucial for evaluating the safety profile of 3-methylbut-3-enoxymethylbenzene in medical applications .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 3-methylbut-3-enoxymethylbenzene:

CompoundStructure TypeUnique Features
Benzyl alcoholAlcoholLacks the enoxymethyl group
TolueneAromatic hydrocarbonNo ether linkage
BenzaldehydeAldehydeContains an aldehyde group instead of ether linkage

Applications in Research

Due to its unique structure and potential biological activity, 3-methylbut-3-enoxymethylbenzene is being explored for various applications:

  • Medicinal Chemistry : As a building block for drug development, its derivatives could lead to new therapeutic agents.
  • Chemical Synthesis : It serves as a precursor for synthesizing complex organic compounds used in pharmaceuticals and specialty chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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